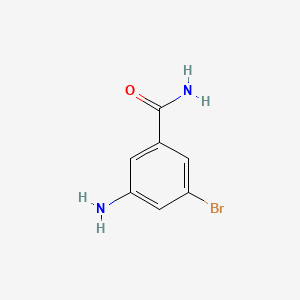

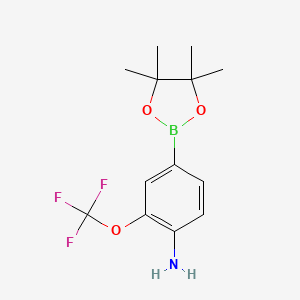

4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide” is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

While specific synthesis methods for “4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide” were not found, a related compound, “4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester”, has been synthesized using 5-bromine-2-nitropyridine and piperazine as initial raw materials .Molecular Structure Analysis

The molecular structure of the related compound “tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate” is available . It has a molecular formula of C14H22N4O2 and a molecular weight of 278.35 .Physical And Chemical Properties Analysis

The related compound “tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate” has a number of physical and chemical properties listed, including a high GI absorption, a Log Po/w (iLOGP) of 2.41, and a water solubility of 1.28 mg/ml .Scientific Research Applications

Pharmacological and Clinical Applications

4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide, through its structural similarity and relevance to 4-aminopyridine, plays a significant role in neurodegenerative diseases and demyelinating disorders treatment research. Its function as a potassium channel blocker has been extensively studied, highlighting its potential in improving nerve impulse conduction in demyelinated conditions of the central nervous system, such as multiple sclerosis. Clinical trials have demonstrated its efficacy in enhancing walking abilities and neurological functions in patients with multiple sclerosis and spinal cord injuries. These studies underscore the compound's therapeutic potential and its contribution to overcoming disturbances in nerve impulses conduction associated with central nervous system demyelination (Kostadinova & Danchev, 2019; Hayes, 2006).

Synthesis and Chemical Applications

Research on 2-Fluoro-4-bromobiphenyl, a related compound, provides insights into the synthetic pathways that may be relevant for the synthesis of 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide. The exploration of practical and efficient methods for the synthesis of such compounds has significant implications for their production and application in various pharmacological contexts. This includes the development of methodologies that avoid the use of expensive and toxic materials, thereby making large-scale production more feasible and environmentally friendly (Qiu et al., 2009).

Toxicology and Safety Profile

Understanding the pharmacokinetics, pharmacodynamics, and toxicological profiles of new psychoactive substances, including compounds structurally related to 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide, is crucial in assessing their safety and efficacy for medical use. Research in this area aims to provide foundational knowledge that supports the development of treatment guidelines based on the clinical effects of these substances, rather than their specific chemical identities. This approach is essential for addressing the health risks associated with new and emerging compounds (Nugteren-van Lonkhuyzen et al., 2015).

Safety and Hazards

properties

IUPAC Name |

4-(6-aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O/c1-2-17-14(19)11-5-3-9(7-12(11)15)10-4-6-13(16)18-8-10/h3-8H,2H2,1H3,(H2,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLKCZYSBLAVHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718563 |

Source

|

| Record name | 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide | |

CAS RN |

1314987-52-4 |

Source

|

| Record name | 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)

![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)

![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B581546.png)

![5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581547.png)